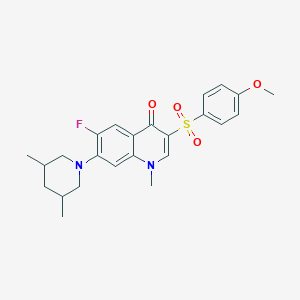

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Beschreibung

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties

Eigenschaften

IUPAC Name |

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4S/c1-15-9-16(2)13-27(12-15)22-11-21-19(10-20(22)25)24(28)23(14-26(21)3)32(29,30)18-7-5-17(31-4)6-8-18/h5-8,10-11,14-16H,9,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKGXIBSVMHSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the piperidine ring, and subsequent functionalization with fluorine and methoxybenzenesulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly:

- Cytotoxic Effects : These compounds can induce apoptosis in cancer cells by activating caspases (e.g., caspase-3 and -7) leading to programmed cell death.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce G2/M phase arrest in cancer cells, crucial for preventing cell division and promoting apoptosis.

Oncology

The compound has shown promise in cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation. Its mechanism involves interaction with specific molecular targets such as DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death.

Case Study:

A study demonstrated that derivatives of quinolone compounds exhibited potent cytotoxicity against various cancer cell lines, indicating the potential of this compound as an anticancer agent .

Neurology

The compound may also serve as an allosteric modulator for neurotransmitter receptors. Its structural features allow it to interact with muscarinic receptors, which are implicated in various neurological disorders.

Case Study:

Research on similar compounds has shown their ability to enhance neurotransmitter release in the brain, suggesting potential applications in treating conditions like Alzheimer's disease or schizophrenia .

Wirkmechanismus

The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of essential biological processes and ultimately causing cell death or inhibition of cell growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.

Levofloxacin: A fluoroquinolone used to treat various bacterial infections.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinolones

Biologische Aktivität

The compound 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological implications based on current research findings.

Chemical Structure and Synthesis

The compound's structure features a quinoline core substituted with a dimethylpiperidine moiety and a methoxybenzenesulfonyl group. The synthesis typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved via a Friedländer synthesis, where aniline derivatives react with carbonyl compounds.

- Introduction of the Fluorine Atom : Electrophilic fluorination methods like using N-fluorobenzenesulfonimide are commonly employed.

- Attachment of the Piperidine Ring : This is done through nucleophilic substitution reactions with suitable piperidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The unique structure allows it to fit into active sites of these targets, leading to modulation of their activity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific mechanisms remain under investigation.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in treating infections .

- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests possible applications in neurodegenerative diseases or cognitive enhancement .

In Vitro Studies

In vitro assays have demonstrated that 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one can significantly inhibit the growth of certain cancer cell lines. For instance, it exhibited sub-micromolar inhibitory activity against intra-macrophage Leishmania mexicana amastigotes in recent studies .

In Vivo Studies

Animal models have been utilized to evaluate the compound's efficacy in vivo. Microdialysis studies indicated that it could cross the blood-brain barrier and influence neurotransmitter levels such as acetylcholine and serotonin in the hippocampus . This suggests potential applications in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.